

# physicochemical characteristics of 5-Bromoimidazo[1,5-a]pyridine

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## Compound of Interest

Compound Name: 5-Bromoimidazo[1,5-a]pyridine

Cat. No.: B1524953

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An In-Depth Technical Guide to the Physicochemical Characteristics of **5-Bromoimidazo[1,5-a]pyridine**

**Abstract:** The imidazo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active agents.<sup>[1]</sup> This guide provides a comprehensive physicochemical profile of **5-Bromoimidazo[1,5-a]pyridine**, a key intermediate for chemical library synthesis and drug discovery programs. By synthesizing vendor-supplied data, predicted properties, and established analytical principles, this document serves as a critical resource for researchers, offering insights into the compound's identity, properties, and handling, alongside validated protocols for its characterization.

## Molecular Identity and Structure

**5-Bromoimidazo[1,5-a]pyridine** is a bicyclic aromatic heterocycle. The fusion of an imidazole ring and a pyridine ring creates a unique electronic and steric environment. The bromine atom at the C5 position serves as a versatile synthetic handle, particularly for metal-catalyzed cross-coupling reactions, enabling the diversification of the core structure.<sup>[2]</sup>

Table 1: Compound Identifiers

Identifier	Value	Source(s)
CAS Number	<b>885275-77-4</b>	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrN <sub>2</sub>	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	197.03 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
InChI Key	SKBCZHYUTRSKIY- UHFFFAOYSA-N	<a href="#">[3]</a> <a href="#">[6]</a>
Canonical SMILES	C12=CN=CN1C(Br)=CC=C2	<a href="#">[6]</a> <a href="#">[7]</a>

| Synonyms | 5-bromoH-imidazo[1,5-a]pyridine, Imidazo[1,5-a]pyridine, 5-bromo- |[\[6\]](#) |

## Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. They influence everything from reaction kinetics to ADME (absorption, distribution, metabolism, and excretion) properties in drug candidates.

Table 2: Summary of Physicochemical Properties

Property	Value	Type	Source(s)
Physical Form	<b>White to Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid to Solid</b>	Experimental	[3]
Density	$1.69 \pm 0.1 \text{ g/cm}^3$	Predicted	[6]
pKa	$5.80 \pm 0.30$	Predicted	[6]
logP	2.09 - 2.9	Computed	[5][7]
TPSA	$17.3 \text{ \AA}^2$	Computed	[7]
Hydrogen Bond Donors	0	Computed	[7]
Hydrogen Bond Acceptors	2	Computed	[7]

| Storage Conditions | Inert atmosphere (Argon or Nitrogen), 2-8°C | Recommended | [3][4][6] |

## Physical State and Solubility

The reported physical form varies from a sticky oil to a semi-solid, which suggests that the compound may be hygroscopic or exist in a non-crystalline (amorphous) state at room temperature, potentially influenced by residual solvents or minor impurities.

Expert Insight: The lack of a sharp, defined melting point in vendor descriptions necessitates the use of advanced techniques like Differential Scanning Calorimetry (DSC) for thermal analysis (see Protocol 4.3). Based on its computed logP of ~2.1-2.9 and polar surface area, a qualitative solubility profile can be predicted:

- High Solubility: Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile), Chlorinated solvents (e.g., Dichloromethane, Chloroform).
- Moderate Solubility: Alcohols (e.g., Methanol, Ethanol).
- Low to Insoluble: Water, nonpolar aliphatic hydrocarbons (e.g., Hexanes, Heptane).

## Acidity, Basicity, and Stability

The predicted pKa of 5.80 suggests the compound is weakly basic.<sup>[6]</sup> Protonation is expected to occur at the N2 position, which is the most electron-rich and sterically accessible nitrogen atom.

The recommended storage under an inert atmosphere at refrigerated temperatures indicates a potential sensitivity to oxidative degradation or reactions with atmospheric moisture over time.

[3][4] Researchers should handle this material in a controlled environment to ensure its integrity for long-term studies.

## Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are paramount. The following sections describe the expected spectroscopic signatures for **5-Bromoimidazo[1,5-a]pyridine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The spectrum is expected to show five distinct signals in the aromatic region (approx. 6.8-8.6 ppm). The protons on the imidazo[1,5-a]pyridine core will exhibit characteristic chemical shifts and coupling constants, allowing for full structural assignment. Signals for protons adjacent to the nitrogen atoms will be shifted downfield.
- <sup>13</sup>C NMR: The spectrum should display seven signals for the seven carbon atoms in the molecule. The carbon atom bearing the bromine (C5) will have its signal influenced by the halogen's electronic effects. Resonances for aromatic CH carbons are typically observed between 116-133 ppm in similar structures.<sup>[8]</sup>

### Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming molecular weight. For **5-Bromoimidazo[1,5-a]pyridine**, the key diagnostic feature is the isotopic pattern of bromine. The mass spectrum will show two major peaks for the molecular ion:

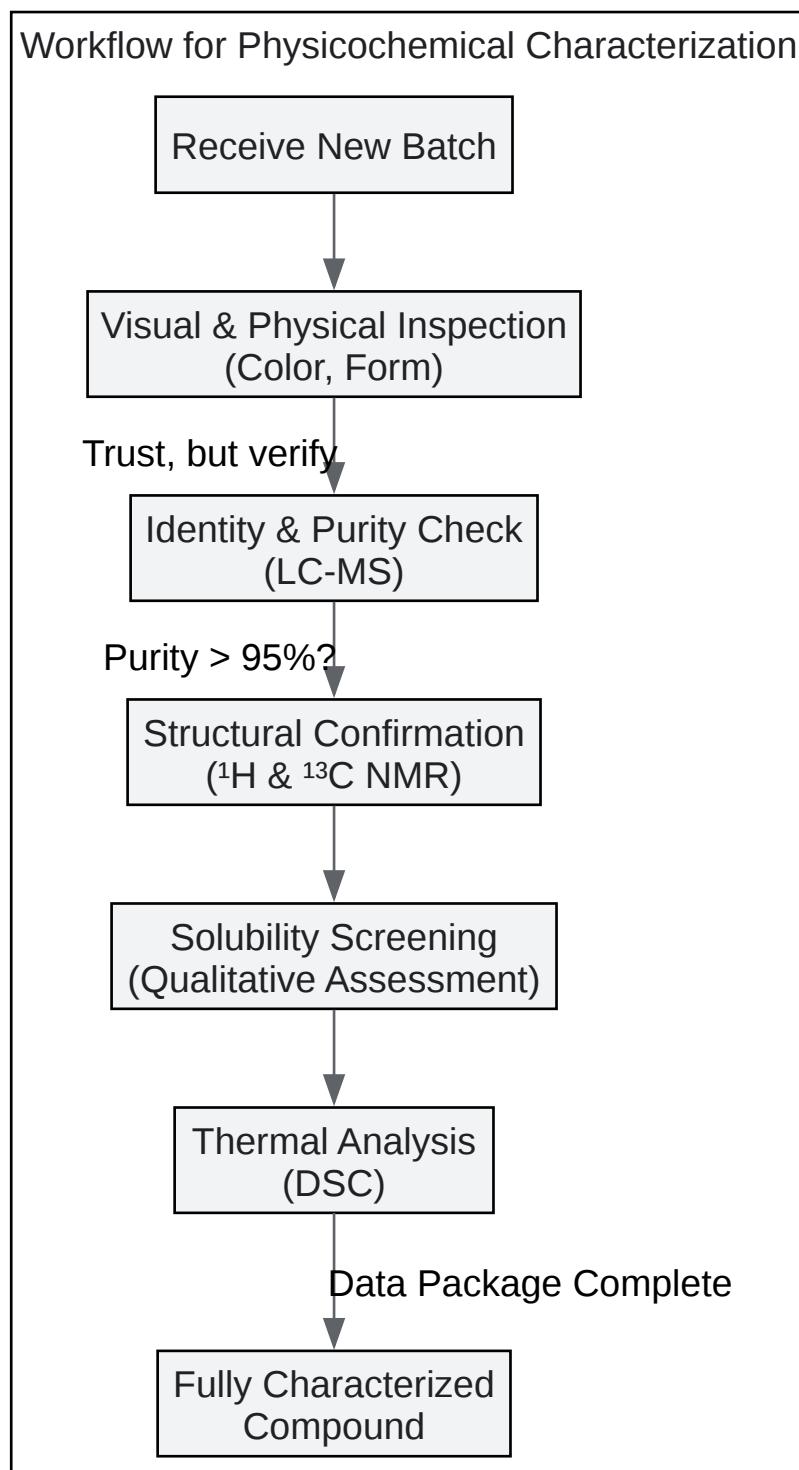
- [M]<sup>+</sup>: Corresponding to the isotope <sup>79</sup>Br.
- [M+2]<sup>+</sup>: Corresponding to the isotope <sup>81</sup>Br. These two peaks will have a relative intensity ratio of approximately 1:1, which is a definitive signature for a monobrominated compound.

## Chromatographic Purity

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with a UV detector and a mass spectrometer (LC-MS), is the standard for assessing purity. A well-resolved, single major peak in the chromatogram indicates high purity.

## Experimental Workflows and Protocols

To ensure reliable and reproducible results, a systematic approach to characterization is essential. The following workflow and protocols are designed to be self-validating.



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Caption: Standard workflow for the characterization of a new chemical entity.

## Protocol 4.1: Qualitative Solubility Assessment

Objective: To determine the solubility of the compound in a range of common laboratory solvents.

Methodology:

- Aliquot ~1-2 mg of **5-Bromoimidazo[1,5-a]pyridine** into separate, clearly labeled 1-dram vials.
- To each vial, add 100  $\mu$ L of a test solvent (e.g., Water, Methanol, DMSO, Dichloromethane, Hexane).
- Vortex each vial vigorously for 30 seconds.
- Visually inspect for dissolution. If dissolved, the compound is soluble at >10 mg/mL.
- If not fully dissolved, add another 400  $\mu$ L of the solvent (total volume 500  $\mu$ L) and vortex again.
- If dissolved, the compound is soluble at >2 mg/mL.
- If not fully dissolved, add a final 500  $\mu$ L of the solvent (total volume 1 mL) and vortex.
- If dissolved, the compound is soluble at >1 mg/mL. If solid remains, it is considered poorly soluble or insoluble.
- Record observations in a structured table.

Trustworthiness Check: The multi-step dilution allows for a semi-quantitative estimation of solubility, providing more robust data than a single-point check.

## Protocol 4.2: Purity and Identity Confirmation by HPLC-MS

Objective: To confirm the molecular weight and assess the purity of the compound.

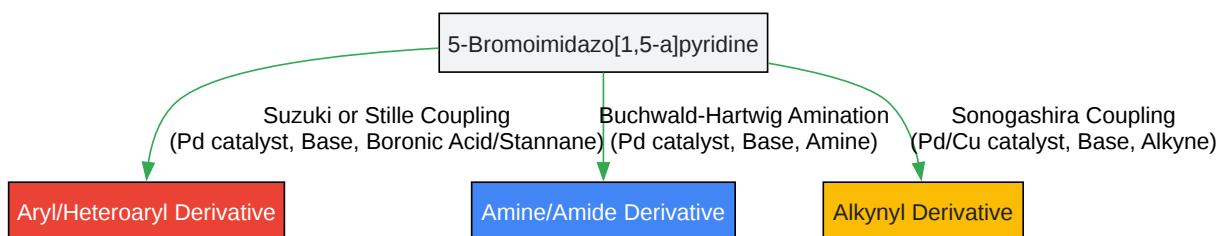
System Parameters:

- Column: C18 reverse-phase, 2.1 x 50 mm, 1.8  $\mu$ m particle size.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2  $\mu$ L (of a ~1 mg/mL solution in Acetonitrile).
- Detection: UV at 254 nm and Mass Spectrometry (ESI+).

Expert Note: The use of formic acid is critical. It aids in the protonation of the analyte, leading to better peak shape in chromatography and enhanced signal intensity in positive-ion mode mass spectrometry (ESI+).

## Chemical Reactivity and Synthetic Utility

A key physicochemical characteristic is a compound's reactivity. The C5-bromo substituent is the primary site for synthetic modification. It is an electrophilic center poised for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in drug discovery for building molecular complexity.



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Caption: Key cross-coupling reactions utilizing the C5-bromo position.

This reactivity allows for the systematic exploration of the chemical space around the imidazo[1,5-a]pyridine core, a strategy known as Structure-Activity Relationship (SAR) studies.

## Conclusion

**5-Bromoimidazo[1,5-a]pyridine** is a valuable building block whose utility is defined by its specific physicochemical characteristics. With a molecular weight of 197.03 g/mol, moderate lipophilicity ( $\log P \sim 2.1-2.9$ ), and a key reactive handle at the C5 position, it is well-suited for synthetic elaboration in drug discovery pipelines. Proper handling, including storage under inert, refrigerated conditions, and thorough characterization using the workflows described herein, are essential for ensuring the integrity and reproducibility of experimental outcomes.

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